1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol

Catalog No.
S13686210
CAS No.
M.F
C10H19NO
M. Wt
169.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1...

Product Name

1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

InChI

InChI=1S/C10H19NO/c1-8-5-10(12,6-8)9(7-11)3-2-4-9/h8,12H,2-7,11H2,1H3

InChI Key

BBOASVAHJYZDHK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2(CCC2)CN)O

1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol is an organic compound characterized by its unique cyclobutane structure, which includes a hydroxyl group, an amine group, and a methyl substituent. Its molecular formula is C11H21NOC_{11}H_{21}NO, indicating the presence of 11 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound features a complex three-dimensional arrangement that contributes to its potential biological activity and reactivity in various chemical processes.

Typical of alcohols and amines, including:

  • Nucleophilic Substitution: The hydroxyl group can undergo substitution reactions where it is replaced by other nucleophiles.
  • Dehydration Reactions: Under acidic conditions, the alcohol may lose water to form alkenes or ethers.
  • Acid-Base Reactions: The amine group can act as a base, participating in protonation reactions.
  • Oxidation Reactions: The alcohol can be oxidized to form ketones or aldehydes.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Effects: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Properties: Certain cyclobutane derivatives are being investigated for their potential to protect neuronal cells from damage.
  • Antimicrobial Activity: Compounds with similar functional groups have demonstrated effectiveness against bacterial strains.

The specific biological activity of 1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol requires further investigation to establish its pharmacological profile.

Synthesis of 1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol can involve several methods:

  • Cyclization Reactions: Starting materials such as linear amino alcohols can be cyclized under acidic or basic conditions to form the cyclobutane ring.
  • Reductive Amination: The compound can be synthesized via reductive amination of cyclobutanones with appropriate amines.
  • Functional Group Modifications: Existing cyclobutane derivatives can be modified through functional group transformations to introduce the aminomethyl and hydroxyl groups.

These methods highlight the versatility in synthesizing this compound and its derivatives.

1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol has potential applications in:

  • Pharmaceuticals: As a building block for developing new drugs targeting various diseases, particularly cancer.
  • Chemical Research: As a reagent in organic synthesis due to its unique structural features.
  • Material Science: In developing new materials with specific mechanical or thermal properties.

The ongoing research into its properties may expand its applications further.

Studies on the interactions of 1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Potential areas of interest include:

  • Protein Binding Studies: To determine how well the compound interacts with target proteins.
  • Metabolism Studies: To assess how the compound is metabolized in biological systems and its resulting bioavailability.
  • Toxicity Assessments: Evaluating any adverse effects associated with the compound's use.

These studies will provide insights into its safety and efficacy as a therapeutic agent.

Several compounds share structural characteristics with 1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
cis-3-amino-1-methylcyclobutan-1-olContains an amino group and a methyl substituentSimpler structure; primarily studied for neuroprotective effects .
3-amino-3-methylcyclobutan-1-olSimilar cyclobutane frameworkExhibits antimicrobial properties; less complex .
trans-3-amino-3-methylcyclobutanolGeometric isomer of related compoundsDifferences in biological activity due to stereochemistry .

These compounds highlight the structural diversity within this class and underscore the unique features of 1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol that may confer distinct biological activities or reactivity patterns.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

169.146664230 g/mol

Monoisotopic Mass

169.146664230 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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